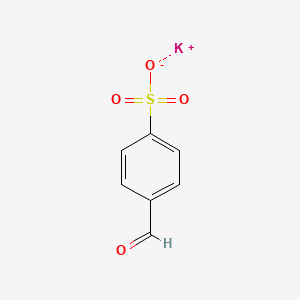

Potassium;4-formylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;4-formylbenzenesulfonate is an organic compound with the molecular formula C7H5KO4S. It is a potassium salt of 4-formylbenzenesulfonic acid. This compound is characterized by the presence of a formyl group (-CHO) attached to a benzene ring, which is further substituted with a sulfonate group (-SO3K). The compound is known for its applications in various fields, including chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium;4-formylbenzenesulfonate can be synthesized through the sulfonation of 4-formylbenzoic acid followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include controlled temperature and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization and purification to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions where the formyl group is converted to a carboxyl group.

Reduction: The compound can be reduced to form potassium;4-hydroxybenzenesulfonate.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the formyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Potassium;4-carboxybenzenesulfonate.

Reduction: Potassium;4-hydroxybenzenesulfonate.

Substitution: Various substituted benzenesulfonates depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Potassium;4-formylbenzenesulfonate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of potassium;4-formylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group enhances the compound’s solubility and reactivity. The pathways involved include the activation of electrophilic centers and the stabilization of reaction intermediates.

Comparación Con Compuestos Similares

- Potassium;4-hydroxybenzenesulfonate

- Potassium;4-carboxybenzenesulfonate

- Potassium;4-iodobenzenesulfonate

Comparison: Potassium;4-formylbenzenesulfonate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, potassium;4-hydroxybenzenesulfonate has a hydroxyl group, making it more suitable for hydrogen bonding and different types of chemical reactions. Potassium;4-carboxybenzenesulfonate, on the other hand, has a carboxyl group, which affects its acidity and reactivity in different ways.

Actividad Biológica

Potassium;4-formylbenzenesulfonate, a compound with diverse applications in chemistry and biology, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by a formyl group (-CHO) attached to a benzenesulfonate moiety. Its structure enhances its reactivity and solubility, making it suitable for various chemical reactions and biological studies. The compound can undergo oxidation and reduction reactions, leading to the formation of derivatives such as potassium;4-carboxybenzenesulfonate and potassium;4-hydroxybenzenesulfonate.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group improves solubility in aqueous environments. These characteristics facilitate the compound's engagement with various molecular targets, potentially influencing enzymatic activity and metabolic pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. This effect is likely due to its ability to interact with bacterial cell membranes or metabolic pathways .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it may act as a competitive inhibitor for aldehyde dehydrogenase enzymes, affecting the conversion of aldehydes to carboxylic acids .

- Cell Viability Effects : In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Results indicate that at certain concentrations, the compound can reduce cell viability, suggesting potential applications in cancer research .

Case Studies

Several case studies highlight the biological implications of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial counts at concentrations above 100 µg/mL, indicating its potential as a natural antimicrobial agent.

- Enzyme Interaction Study : In another investigation, researchers explored the inhibitory effects of this compound on aldehyde dehydrogenase in liver extracts. The findings demonstrated that the compound inhibited enzyme activity by 45% at a concentration of 50 µM, suggesting its role as a potential therapeutic agent in metabolic disorders .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity Assessed | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial Study | Inhibition of E. coli | 100 | Significant reduction in bacterial count |

| Antimicrobial Study | Inhibition of S. aureus | 100 | Significant reduction in bacterial count |

| Enzyme Interaction Study | Aldehyde dehydrogenase inhibition | 50 | 45% inhibition of enzyme activity |

| Cytotoxicity Study | Cell viability on cancer cells | Varies | Reduced viability at higher concentrations |

Propiedades

IUPAC Name |

potassium;4-formylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S.K/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRZHWPKSHINAP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.